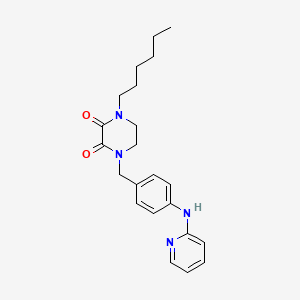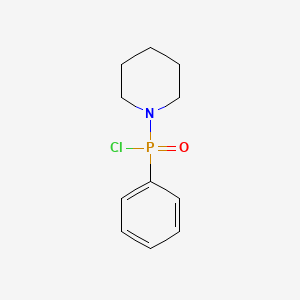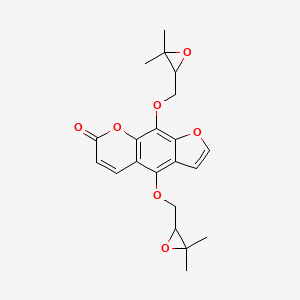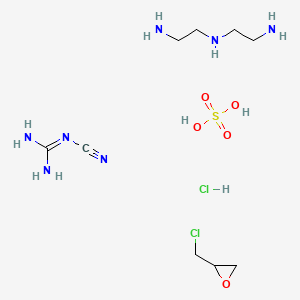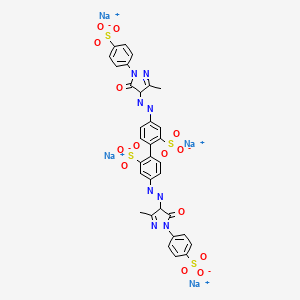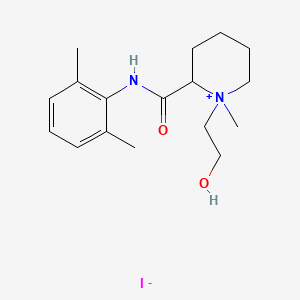
Heptacosa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptacosa-1,3,5-triene is an organic compound characterized by a linear chain of 27 carbon atoms with three conjugated double bonds at positions 1, 3, and 5. This compound belongs to the class of polyenes, which are hydrocarbons containing multiple double bonds. The presence of conjugated double bonds imparts unique chemical and physical properties to this compound, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptacosa-1,3,5-triene can be synthesized through various methods, including:
Dehydrohalogenation: This method involves the elimination of hydrogen halides from halogenated precursors. For example, the dehydrohalogenation of 1,3,5-trichloroheptacosane can yield this compound.
Wittig Reaction: The Wittig reaction between a phosphonium ylide and an aldehyde or ketone can be employed to form the desired triene structure.
Heck Reaction: The palladium-catalyzed coupling of alkenes with aryl halides can also be used to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods may include:
Catalytic Dehydrogenation: Utilizing metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms from saturated hydrocarbons.
Photochemical Reactions: Employing ultraviolet light to induce the formation of double bonds in a controlled manner.
Analyse Des Réactions Chimiques
Types of Reactions
Heptacosa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction of this compound can yield saturated hydrocarbons using hydrogen gas and metal catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Heptacosa-1,3,5-triene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of conjugated systems and their reactivity.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid membranes and their properties.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers, coatings, and other materials that benefit from the unique properties of conjugated polyenes.
Comparaison Avec Des Composés Similaires
Heptacosa-1,3,5-triene can be compared with other similar compounds, such as:
Hexa-1,3,5-triene: A shorter polyene with three conjugated double bonds, used as a model compound in organic chemistry.
Cyclohepta-1,3,5-triene: A cyclic polyene with similar conjugation, known for its aromatic properties.
1,3,5-Hexatriene: Another linear polyene with three conjugated double bonds, often used in photochemical studies.
Uniqueness
This compound is unique due to its long carbon chain and the presence of multiple conjugated double bonds, which impart distinct chemical and physical properties. Its extended conjugation allows for unique interactions with light and other molecules, making it valuable in various scientific and industrial applications.
Propriétés
| 77046-58-3 | |
Formule moléculaire |
C27H50 |
Poids moléculaire |
374.7 g/mol |
Nom IUPAC |
heptacosa-1,3,5-triene |
InChI |
InChI=1S/C27H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-27H2,2H3 |
Clé InChI |
XSPBXFAMUOKFJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


